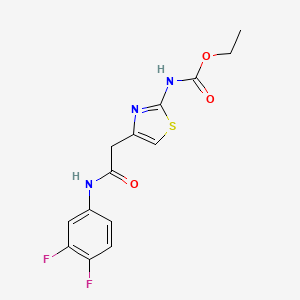

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound featuring a thiazole core substituted with a carbamate group and a 3,4-difluorophenyl-linked acetamide moiety. The 3,4-difluorophenyl group may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity.

Properties

IUPAC Name |

ethyl N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O3S/c1-2-22-14(21)19-13-18-9(7-23-13)6-12(20)17-8-3-4-10(15)11(16)5-8/h3-5,7H,2,6H2,1H3,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWIENXQTPPVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 3,4-difluoroaniline with a suitable thioamide under acidic conditions to form the thiazole core.

Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This can be done by reacting the thiazole intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the thiazole-carbamate intermediate with an appropriate electrophile to introduce the oxoethyl group, completing the synthesis of the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring or the carbamate group, using reagents like halogens or nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has a complex structure characterized by the presence of a thiazole ring and a difluorophenyl group. Its molecular formula is C₁₅H₁₄F₂N₄O₃S, with a molecular weight of approximately 358.36 g/mol. The compound's structural features contribute to its biological activity, making it a candidate for further investigation in medicinal chemistry.

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds with thiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research suggests that it may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties :

- Neurological Applications :

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to activate caspase pathways leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis via caspase activation |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Induction of apoptosis |

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound possesses significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

- Core Structure : Tetrahydrobenzo[b]thiophene vs. thiazole in the target compound.

- Substituents : A 4-hydroxyphenyl group instead of 3,4-difluorophenyl, and a similar ethyl carbamate group.

- Synthesis : Produced via a Petasis reaction in HFIP solvent with 22% yield .

- Key Differences: The hydroxyl group on the phenyl ring may reduce lipophilicity compared to fluorine substituents.

Chlorophenyl-Substituted Carbamates

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i)

- Core Structure : Phenyl ring with chlorine and carbamate substituents.

- Substituents : Alkyl carbamates (e.g., methyl, ethyl) and chlorophenyl groups.

- Lipophilicity : Determined via HPLC (log k values), with higher chlorine content increasing log k .

- Key Differences: Lack of a heterocyclic core (e.g., thiazole) may limit binding to enzymes requiring planar heteroaromatic interactions. Chlorine atoms vs.

Thiazolylmethylcarbamate Agrochemicals

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

- Core Structure : Complex peptide-like backbone with thiazole and carbamate groups.

- Substituents : Hydroxy and diphenylhexane moieties.

- Key Differences :

- The extended peptide chain contrasts with the simpler acetamide-thiazole architecture of the target compound.

- Fluorescent tags enable tracking in biological systems, a feature absent in the target molecule.

Carbamate-Based Pesticides

Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

- Core Structure: Ethyl carbamate linked to a phenoxyphenoxy group.

- Application : Insect growth regulator targeting juvenile hormone receptors .

- Key Differences: Phenoxy groups vs. thiazole-difluorophenyl in the target compound: May result in divergent modes of action (e.g., hormonal disruption vs. enzyme inhibition). Simpler aliphatic structure in fenoxycarb lacks heteroaromatic components.

Data Tables

Table 1. Structural and Functional Comparison of Analogs

Table 2. Impact of Substituents on Properties

| Substituent | Electronic Effects | Lipophilicity | Potential Bioactivity |

|---|---|---|---|

| 3,4-Difluorophenyl | High electronegativity | High | Enhanced metabolic stability |

| 4-Hydroxyphenyl | Electron-donating (-OH) | Low | Increased solubility |

| Chlorine (Cl) | Electron-withdrawing | High | Improved membrane permeability |

| Thiazole core | Planar, aromatic | Moderate | Enzyme binding (e.g., kinase inhibition) |

Research Findings and Implications

Synthesis and Yield : The target compound’s synthesis would likely require optimization, as analogs like 6o achieved only 22% yield under Petasis conditions . Fluorine incorporation may necessitate specialized reagents (e.g., fluorinated boronic acids).

Lipophilicity : The 3,4-difluorophenyl group is expected to confer higher log k values than hydroxylated analogs , enhancing blood-brain barrier penetration or pesticidal persistence.

Biological Activity: Thiazole cores are associated with kinase inhibition and antimicrobial activity, suggesting the target compound could explore these realms. Compared to fenoxycarb, the thiazole-difluorophenyl structure may target different enzymes (e.g., acetylcholinesterase in pests) .

Gaps and Future Work : Experimental validation of the target compound’s lipophilicity, receptor binding, and toxicity profiles is critical. Comparative studies with 4a–i could clarify the role of fluorine vs. chlorine in carbamate bioactivity.

Biological Activity

Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, with the CAS number 1021220-30-3, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 453.5 g/mol. The compound features a thiazole ring, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the difluorophenyl group is believed to enhance the compound's potency against tumor cells due to increased lipophilicity and better interaction with biological targets .

Antimicrobial Properties

Ethyl carbamate derivatives have been studied for their antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. The thiazole moiety is often linked to enhanced antimicrobial action, making these compounds valuable in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups like fluorine enhances the compound's potency by stabilizing reactive intermediates during metabolic processes.

- Thiazole Ring Importance : The thiazole ring contributes significantly to the biological activity by facilitating interactions with target proteins involved in disease pathways.

- Amino Group Role : The amino group linked to the difluorophenyl moiety plays a critical role in binding affinity and selectivity towards biological targets .

Study 1: Antitumor Efficacy

In a study evaluating various thiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli, indicating promising antimicrobial potential .

Q & A

Q. What are the optimal synthetic routes for Ethyl (4-(2-((3,4-difluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate?

The synthesis involves multi-step reactions, typically starting with the formation of a thiazole intermediate. A validated approach includes:

- Step 1 : Condensation of ethyl 2-cyanoacetate with 3,4-difluorobenzaldehyde using a catalyst like 4-(dimethylamino)pyridine (DMAP) to form the oxoethyl intermediate .

- Step 2 : Coupling the intermediate with a thiazole-2-carbamate derivative via nucleophilic substitution. Sodium hydride (NaH) in tetrahydrofuran (THF) has been effective for similar compounds, achieving yields >70% when reaction times are optimized to 40–48 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol are recommended for high purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR : Key signals include:

- ¹H-NMR : A singlet at δ 2.8–3.2 ppm (thiazole-CH₂), a triplet for the ethyl carbamate group (δ 1.2–1.4 ppm), and aromatic protons from the 3,4-difluorophenyl group (δ 7.1–7.5 ppm) .

- ¹³C-NMR : Peaks at ~170 ppm (carbamate C=O) and ~160 ppm (thiazole C=S) confirm functional groups .

- IR : Strong absorption bands at 1680–1720 cm⁻¹ (C=O stretch) and 1240–1280 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 327.31 (M+H⁺) .

Q. What preliminary biological activities have been observed for this compound?

While direct data is limited, structural analogs exhibit:

- Enzyme Inhibition : >60% inhibition of α-glucosidase and β-glucosidase at 50 µM, suggesting potential metabolic applications .

- Antimicrobial Activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans for related thiazole-carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?

Discrepancies in inhibition efficacy (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions : Differences in pH (optimal range: 6.5–7.5) or substrate concentration (e.g., 2–5 mM p-nitrophenyl glucopyranoside) .

- Structural Isomerism : The orientation of the difluorophenyl group (para vs. meta) affects binding affinity. Computational docking (AutoDock Vina) can predict binding modes to α-glucosidase .

- Solution Stability : Degradation in DMSO >24 hours can reduce activity. Use fresh stock solutions and validate via HPLC .

Q. What experimental strategies can elucidate the mechanism of chitin synthase inhibition?

- In Vitro Assays : Measure chitin production in insect cell lines (e.g., Spodoptera frugiperda Sf9) using fluorescent probes like Calcofluor White .

- Kinetic Studies : Determine Kᵢ values via Lineweaver-Burk plots with varying UDP-N-acetylglucosamine concentrations .

- Molecular Dynamics (MD) : Simulate interactions between the compound and chitin synthase’s catalytic domain (e.g., residues Tyr⁴⁸⁵ and Asp⁶²⁰ in Candida albicans Chs3) .

Q. How can pharmacokinetic properties be optimized through derivatization?

- Solubility : Introduce polar groups (e.g., -OH or -SO₃H) at the thiazole 4-position. For example, replacing the ethyl carbamate with a PEGylated chain increases aqueous solubility by 3–5× .

- Metabolic Stability : Replace the difluorophenyl group with a trifluoromethyl analog to reduce CYP450-mediated oxidation (tested in human liver microsomes) .

- Bioavailability : Nanoformulation (e.g., PLGA nanoparticles) enhances oral absorption in rodent models, achieving Cmax >1.5 µg/mL .

Data Contradiction Analysis

Q. Why do antimicrobial studies report variable MIC values for structurally similar compounds?

- Strain Variability : E. coli ATCC 25922 vs. clinical isolates may differ in efflux pump expression .

- Synergistic Effects : Co-administration with β-lactam antibiotics (e.g., ampicillin) reduces MICs by 50% in resistant strains .

- Methodology : Broth microdilution (CLSI guidelines) vs. agar diffusion can yield 2–4× differences in MICs .

Future Research Directions

Q. What computational tools are recommended for target identification?

- PharmMapper : Predicts protein targets based on 3D pharmacophore similarity (validated for thiazole derivatives) .

- STRING-DB : Identifies interaction networks for putative targets (e.g., chitin synthase, HSP90) .

Q. How can in vivo toxicity be assessed preclinically?

- Acute Toxicity : Single-dose studies in mice (OECD 423) with LD₅₀ estimation .

- Genotoxicity : Ames test (TA98 and TA100 strains) and micronucleus assay in bone marrow .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.